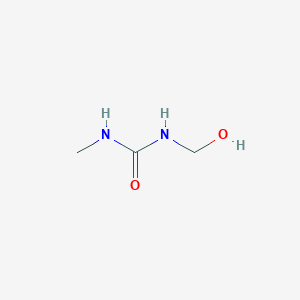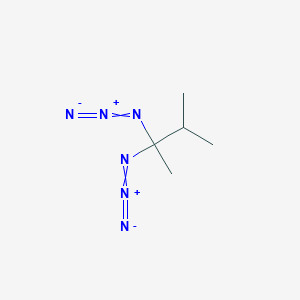![molecular formula C15H18O2 B14362718 3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 92007-00-6](/img/no-structure.png)
3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol typically involves multiple steps, including the formation of the biphenyl core, the introduction of the methoxy group, and the addition of the ethenyl group. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step can be performed using a methylation reaction, where a hydroxyl group on the biphenyl core is methylated using methyl iodide and a base such as potassium carbonate.
Addition of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a halogenated biphenyl derivative reacts with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethenyl group, using reagents such as sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.
Substitution: Sodium hydroxide, sodium methoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
類似化合物との比較
Similar Compounds
4-Methoxy-1,1’-biphenyl: Lacks the ethenyl and tetrahydro groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but with a naphthalene core instead of a biphenyl core.
3,4,5,6-Tetrahydro-2H-benzo[b][1,4]oxazine: Contains a different heterocyclic structure, leading to different chemical properties.
Uniqueness
3-Ethenyl-4’-methoxy-3,4,5,6-tetrahydro[1,1’-biphenyl]-3-ol is unique due to its combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the methoxy group and tetrahydro structure contribute to its stability and solubility.
特性
| 92007-00-6 | |
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
1-ethenyl-3-(4-methoxyphenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H18O2/c1-3-15(16)10-4-5-13(11-15)12-6-8-14(17-2)9-7-12/h3,6-9,11,16H,1,4-5,10H2,2H3 |
InChIキー |
XYHKQJJADIIZEC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(CCC2)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)



